molecular formula C12H21NO2 B13524036 rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole

rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole

Cat. No.: B13524036
M. Wt: 211.30 g/mol
InChI Key: PPGNSMDVJRFCRH-PBINXNQUSA-N
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Description

rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole: is a chemical compound with the molecular formula C13H23NO2 It is a derivative of octahydrocyclopenta[c]pyrrole, featuring a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the octahydrocyclopenta[c]pyrrole core.

    Protection: The amino group in the core structure is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, and the use of industrial-scale purification methods such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield reduced forms of the molecule.

    Substitution: Substitution reactions can occur at the amino group or other reactive sites in the molecule. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, typically in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, usually in anhydrous ether.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Chemistry: rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for drug development, especially in the field of neuropharmacology.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in further biochemical interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-butyl rel-(3aR,5S,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
  • rel-(3aR,6aS)-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

Comparison:

  • Structural Differences: While similar in core structure, these compounds differ in their functional groups and substituents. For example, the presence of fluorine atoms in rel-(3aR,6aS)-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride imparts different chemical properties compared to the Boc-protected compound.
  • Reactivity: The different functional groups lead to variations in reactivity and potential applications. The Boc-protected compound is more suitable for use as an intermediate in organic synthesis, while the fluorinated derivative may have unique applications in medicinal chemistry due to its altered electronic properties.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-4-9-6-13-7-10(9)5-8/h8-10,13H,4-7H2,1-3H3/t8?,9-,10+

InChI Key

PPGNSMDVJRFCRH-PBINXNQUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1C[C@@H]2CNC[C@@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CNCC2C1

Origin of Product

United States

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